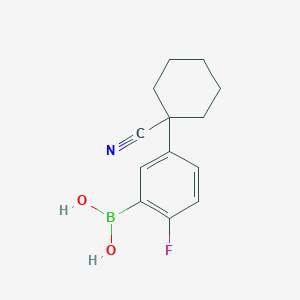

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyanocyclohexylacetic acid is a chemical compound used as an intermediate in the production of various pharmaceuticals . It’s also known as 1-Cyanocyclohexaneacetic acid .

Synthesis Analysis

1-Cyanocyclohexylacetic acid can be produced from a (1-cyanocyclohexyl)-malonic acid dialkyl ester through a process of decarbalkoxylation, transesterification with a benzyl alcohol, and final hydrogenation .Molecular Structure Analysis

The molecular formula of 1-Cyanocyclohexylacetic acid is C9H13NO2 . The structure includes a cyclohexyl ring with a cyanide (CN) group and an acetic acid group attached .Chemical Reactions Analysis

Cyanoacetohydrazides, which are similar to 1-Cyanocyclohexylacetic acid, have been used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .Physical And Chemical Properties Analysis

1-Cyanocyclohexylacetic acid is a white solid with a molecular weight of 167.21 g/mol . It has a shelf life of limited duration and should be stored at temperatures between 2-8°C .Scientific Research Applications

1. Sensor Development for Sugar Recognition in Water

Boronic acid fluorophores, like 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid, have been used to create sensors for sugar recognition in water. These sensors utilize the boronate ester formation with sugars like fructose, leading to fluorescence emission responses under neutral conditions. This application is significant in analytical chemistry for detecting sugars in various environments (Tong et al., 2001).

2. Synthesis of Diarylethenes via Suzuki-Miyaura Coupling

The compound has been applied in the Suzuki-Miyaura coupling reaction, a pivotal method in organic chemistry for creating diarylethenes. This process involves the reaction of arylboronic acids with other components to synthesize molecules with diverse functional groups, crucial in materials science and pharmaceuticals (Hiroto et al., 2011).

3. Structural Studies of Organoboron Compounds

This compound has been a subject in the structural studies of organoboron compounds. These studies focus on understanding the molecular structure and bonding characteristics of boron-containing compounds, which are vital for developing new materials and chemical reactions (Kliegel et al., 1996).

4. Photocatalysis and Photoredox Reactions

The compound has been used in the field of photocatalysis and photoredox reactions. This involves using light to activate a chemical reaction, a critical process in environmental remediation and the synthesis of complex organic molecules (Xu et al., 2021).

5. Aggregation-Induced Emission Property Studies

Research has been conducted on isophorone derivatives, which include compounds similar to this compound, to understand their aggregation-induced emission properties. This is crucial in the development of new fluorescent materials for sensing, imaging, and optoelectronics (Zheng et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[5-(1-cyanocyclohexyl)-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c15-12-5-4-10(8-11(12)14(17)18)13(9-16)6-2-1-3-7-13/h4-5,8,17-18H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZWUCOLZQGZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2(CCCCC2)C#N)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)

![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2647296.png)

![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)

![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)

![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)